molecular formula C22H22F3N3O4S B14949265 Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate

Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate

Cat. No.: B14949265
M. Wt: 481.5 g/mol
InChI Key: KOUPUFXSSNHEHI-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, trifluoromethyl, and phenoxyacetyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where the starting material, 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene, undergoes a series of reactions with ethyl cyanoacetate and other reagents to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include solvent-free reactions, high-temperature stirring, and the use of catalysts to facilitate the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites and inhibit enzyme activity, leading to various biological effects. The pathways involved may include inhibition of protein kinases and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22F3N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate

InChI

InChI=1S/C22H22F3N3O4S/c1-2-31-20(30)21(22(23,24)25,27-18(29)13-32-14-8-4-3-5-9-14)28-19-16(12-26)15-10-6-7-11-17(15)33-19/h3-5,8-9,28H,2,6-7,10-11,13H2,1H3,(H,27,29)

InChI Key

KOUPUFXSSNHEHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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